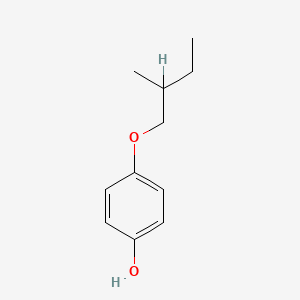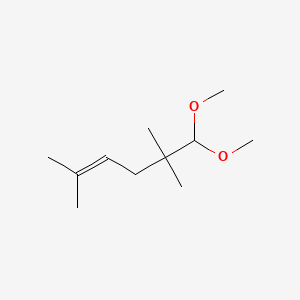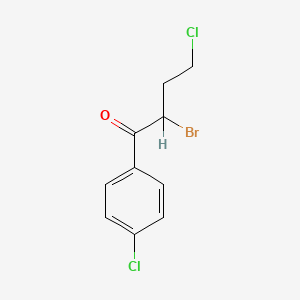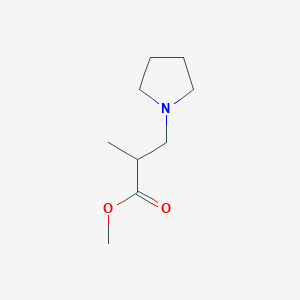
2-Fluoroethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt with the chemical formula FCH₂CH₂NH₂ · HCl. It is known for its unique properties due to the presence of a fluorine atom, which can significantly alter the compound’s chemical behavior and interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoroethylamine hydrochloride typically involves the synthesis of 2-fluoroethylphthalimide, followed by its conversion to 2-fluoroethylamine and subsequent reaction with hydrochloric acid. One method involves reacting 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing production costs. These methods may involve multiple recrystallizations and careful control of reaction conditions to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can react with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrogen chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Wissenschaftliche Forschungsanwendungen
2-Fluoroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Fluoroethylamine hydrochloride involves its interaction with molecular targets through the formation of hydrogen bonds and electrostatic interactions. The presence of the fluorine atom enhances these interactions, leading to unique biological and chemical effects. The compound can modulate enzyme activity and alter metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine
Uniqueness
2-Fluoroethylamine hydrochloride is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully or partially fluorinated counterparts. This single fluorine atom can lead to different reactivity patterns and biological activities .
Eigenschaften
CAS-Nummer |
460-08-2 |
|---|---|
Molekularformel |
C2H7ClFN |
Molekulargewicht |
99.53 g/mol |
IUPAC-Name |
2-fluoroethanamine;hydron;chloride |
InChI |
InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H |
InChI-Schlüssel |
YRRZGBOZBIVMJT-UHFFFAOYSA-N |
SMILES |
C(CF)N.Cl |
Kanonische SMILES |
[H+].C(CF)N.[Cl-] |
Key on ui other cas no. |
460-08-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What drives the conformational preference of 2,2-difluoroethylamine hydrochloride in solution?
A: The research primarily highlights the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride []. This effect describes the preferred conformation where the -NH3+ group resides in a gauche relationship with both fluorine atoms within the molecule. While factors like hyperconjugation and hydrogen bonding play a role, the study emphasizes that electrostatic interactions, specifically the attraction between the positively charged nitrogen and the electronegative fluorine atoms, are the dominant forces dictating this conformational preference, even in aqueous solutions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




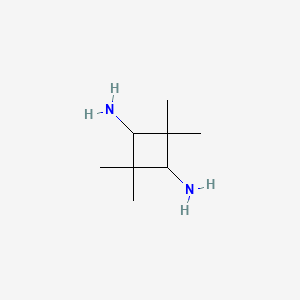
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
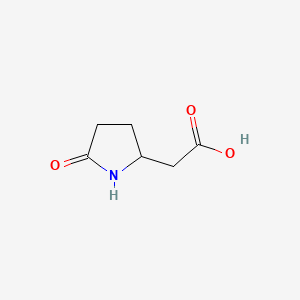

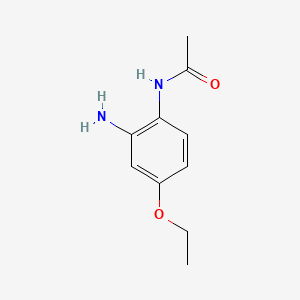


![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)
